3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features, such as a benzo[d]thiazole, a piperidine ring, and a quinazoline-2,4(1H,3H)-dione. These structures are often found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring could be formed through a cyclization reaction, while the benzo[d]thiazole and quinazoline-2,4(1H,3H)-dione could be introduced through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the carbonyl groups in the quinazoline-2,4(1H,3H)-dione. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the carbonyl groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds similar to "3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione" have been investigated for their antimicrobial and antitubercular properties. For instance, the 2,4-diaminoquinazoline class has shown effectiveness as an inhibitor of Mycobacterium tuberculosis growth, with certain structural components critical for activity. This offers a potential lead for tuberculosis drug discovery (Odingo et al., 2014). Moreover, synthesized fluorinated benzothiazolo imidazole compounds demonstrated promising antimicrobial activity, indicating a broad potential for similar structures in combating infectious diseases (Sathe et al., 2011).
Fluorescent Chemosensors
Derivatives of benzothiazole, which share structural similarities with the compound of interest, have been used to create fluorescent chemosensors. These sensors are capable of detecting fluoride ions due to specific interactions that cause a change in their fluorescent properties, highlighting the compound's utility in analytical applications (Zhang et al., 2020).
Photophysical Properties
The study of benzo[de]isoquinoline-1,3-dione derivatives has revealed their promising photophysical properties, including photostability and potential for "synergism" when combined with specific stabilizer fragments. This research demonstrates the compound's relevance in the development of materials with superior photophysical characteristics (Bojinov & Panova, 2007).
Luminescent Properties and Photo-induced Electron Transfer
Naphthalimide derivatives, including those structurally related to "3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione," have been studied for their luminescent properties and the ability to undergo photo-induced electron transfer. This research provides insights into the potential use of such compounds in developing novel optical materials (Gan et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-13-2-4-16-15(10-13)20(28)26(21(29)24-16)14-5-7-25(8-6-14)19(27)12-1-3-17-18(9-12)30-11-23-17/h1-4,9-11,14H,5-8H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFKXQBKUKGUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione |
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